REACTION_CXSMILES
|
[BH4-].[Na+].Cl.[NH2:4][C:5]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([Br:16])[CH:11]=1)([CH3:9])[C:6](O)=[O:7].B(F)(F)F.O(CC)CC>C1COCC1>[NH2:4][C:5]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([Br:16])[CH:11]=1)([CH3:9])[CH2:6][OH:7] |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)O)(C)C1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
158 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.O(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for three days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At 0° C
|
Type
|
CUSTOM
|
Details
|
quenched with 1M aqueous NaOH solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the THF
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×300 ml)
|
Type
|
WASH
|
Details
|
The organic phase was washed with 1M aqueous NaOH solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |